molecular formula C22H24N4O3 B5661292 2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide

2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide

Cat. No. B5661292
M. Wt: 392.5 g/mol
InChI Key: YPKLSDILFCYMRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the target molecule often involves multi-step reactions, starting from simple precursors to achieve complex derivatives. While specific synthesis routes for the exact compound were not found, related research involves the creation of complex molecules through steps like cyclization, condensation, and substitution reactions. For instance, derivatives of oxadiazoles and thiadiazoles have been synthesized from common intermediates like chloroacetamides, indicating a potential pathway for synthesizing the target molecule by employing similar strategies (K. Ramalingam et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds structurally related to the target suggests a high degree of complexity and the presence of multiple functional groups contributing to their potential biological activities. The incorporation of oxadiazole, thiadiazole, and benzimidazole moieties, for example, is known to impart various chemical properties and biological activities, hinting at the structural diversity and complexity of our molecule of interest (H. Khalid et al., 2016).

Chemical Reactions and Properties

Chemical properties of molecules containing similar structural features include reactivity towards various organic synthesis reactions such as N-alkylation, cyclocondensation, and electrophilic substitution. These reactions are crucial for modifying the molecular framework and introducing new functional groups, thereby altering the compound's chemical behavior and potential biological activity (A. Rehman et al., 2016).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting points, and crystal structure, are influenced by their molecular structure. While specific data for the target compound were not directly available, analogs exhibit diverse physical properties that are critical for their application in various fields. For instance, modifications in the molecular structure can significantly affect their solubility and stability, which are essential factors in pharmaceutical applications (P. Yu et al., 2014).

Chemical Properties Analysis

The chemical properties of the target molecule can be inferred from studies on similar compounds, which demonstrate a range of biological activities due to their complex structures. For instance, the presence of oxadiazole and thiadiazole rings often contributes to the compound's reactivity, enabling further chemical modifications and interactions with biological targets. Such molecules have been investigated for their potential as antimicrobial, anti-inflammatory, and enzyme inhibitory agents, reflecting the broad spectrum of chemical properties and activities associated with these structures (Muhammad Athar Abbasi et al., 2020).

properties

IUPAC Name

2-(1-benzyl-2-methyl-4-oxo-6,7-dihydro-5H-indol-3-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-14-17(11-21(28)23-12-20-24-15(2)29-25-20)22-18(9-6-10-19(22)27)26(14)13-16-7-4-3-5-8-16/h3-5,7-8H,6,9-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKLSDILFCYMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1CC3=CC=CC=C3)CCCC2=O)CC(=O)NCC4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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